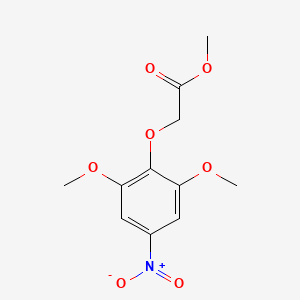

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

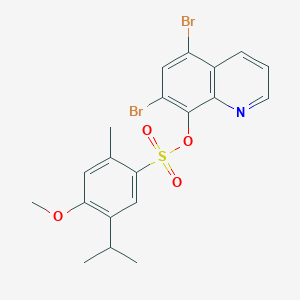

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is a chemical compound with the molecular formula C9H9NO4. It belongs to the class of organic esters and contains both nitro and methoxy functional groups. The compound has a pale yellow appearance and is soluble in organic solvents. Its systematic IUPAC name is methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate .

Synthesis Analysis

The synthesis of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate involves the esterification of 2-(2,6-dimethoxy-4-nitrophenoxy)acetic acid with methanol. The reaction typically occurs under acidic conditions, using a suitable acid catalyst. The resulting ester is then purified and characterized .Molecular Structure Analysis

The molecular structure of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate consists of an acetate group (CH3C(=O)O-) attached to a 2-(2,6-dimethoxy-4-nitrophenoxy) moiety. The nitro and methoxy substituents are positioned ortho to each other on the phenyl ring. The compound’s structure can be visualized as an esterified derivative of the parent acid .Chemical Reactions Analysis

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including hydrolysis (breaking the ester bond), reduction of the nitro group to an amino group, and substitution reactions. These reactions can lead to the formation of related compounds or derivatives .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound has been utilized in the synthesis of complex organic structures. For example, Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol into various nitroquinolines, which were further transformed into pyrrolo[4,3,2-de]quinolines, compounds relevant for the synthesis of natural products and potential pharmaceuticals (Roberts, Joule, Bros, & Álvarez, 1997).

Environmental Biodegradation

In environmental science, the degradation pathways of nitrophenol derivatives, which are structurally related to "Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate," have been studied. Teramoto, Tanaka, and Wariishi (2004) explored the fungal metabolism of 4-nitrophenol by Phanerochaete chrysosporium, revealing insights into the degradation mechanisms of phenolic compounds in nature (Teramoto, Tanaka, & Wariishi, 2004).

Analytical Chemistry

In the field of analytical chemistry, studies have focused on the synthesis and characterization of nitrophenol derivatives for various analytical applications. Miller, Olavesen, and Curtis (1974) worked on synthesizing 2,6-dimethoxy [U-14C] phenol, demonstrating methodologies applicable in the labeling of phenolic compounds for tracer and environmental fate studies (Miller, Olavesen, & Curtis, 1974).

Photocatalysis and Water Treatment

The photocatalytic degradation of nitrophenol compounds, related to "Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate," in water treatment processes has been researched. Pignatello and Sun (1995) investigated the complete oxidation of pesticides in water by the photoassisted Fenton reaction, which could be relevant for the degradation of similar compounds (Pignatello & Sun, 1995).

Propiedades

IUPAC Name |

methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-8-4-7(12(14)15)5-9(17-2)11(8)19-6-10(13)18-3/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFCHNMIVJSDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)

![5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B2801829.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)

![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)